molecular formula C19H19N3O5S3 B2909229 (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887202-29-1

(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2909229
CAS No.: 887202-29-1
M. Wt: 465.56
InChI Key: KFEIOLMUYZYZAJ-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a sulfamoyl group at position 6, a methylthio-substituted benzoyl imino moiety, and an ethyl ester functional group. Sulfamoyl groups are frequently associated with biological activity, such as enzyme inhibition or antimicrobial effects, while the ethyl ester may enhance lipophilicity compared to methyl esters, affecting pharmacokinetic properties .

Properties

IUPAC Name

ethyl 2-[2-(2-methylsulfanylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-3-27-17(23)11-22-14-9-8-12(30(20,25)26)10-16(14)29-19(22)21-18(24)13-6-4-5-7-15(13)28-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEIOLMUYZYZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a 2-aminothiophenol derivative with a suitable carboxylic acid or its derivative to form the benzo[d]thiazole core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzo[d]thiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Imine Linkage: The imine linkage is formed by the condensation of the sulfonamide-substituted benzo[d]thiazole with a methylthio-substituted benzaldehyde under acidic or basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, while the thiazole ring is known for its role in various biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The combination of functional groups may contribute to its activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiazole ring may interact with various receptors or proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

The methylthio group in the target compound distinguishes it from analogs like methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate (), which features a phenylacetyl substituent. In contrast, the phenylacetyl group introduces aromatic bulk, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Ester Group Modifications

Replacing the ethyl ester with a methyl ester (e.g., methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, ) reduces lipophilicity. Ethyl esters generally confer higher metabolic stability compared to methyl esters, as enzymatic hydrolysis is slower for larger ester groups. This difference could prolong the half-life of the target compound in biological systems .

Substituents at Position 6

The sulfamoyl group (-SO₂NH₂) at position 6 is critical for hydrogen bonding and electrostatic interactions. In ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (), the sulfamoyl is replaced with methoxy (-OCH₃), eliminating hydrogen-bonding capability. This substitution likely diminishes interactions with targets like sulfotransferases or carbonic anhydrases, where sulfamoyl groups are key pharmacophores .

Salt Forms

The target compound is a free base, whereas ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide () exists as a hydrobromide salt. Salt formation enhances aqueous solubility, facilitating formulation for intravenous administration. However, the ionic form may limit blood-brain barrier penetration compared to the neutral target compound .

Stereochemical Considerations

The (E)-configuration of the imino group in the target compound contrasts with the (Z)-isomer observed in methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate (). Stereochemistry influences molecular shape and binding to chiral targets; for example, (E)-isomers may adopt conformations that better align with enzyme active sites .

Comparative Data Table

Compound Name Substituent (Benzoyl) Ester Group Position 6 Group Salt Form Configuration Key Properties
Target (E)-ethyl derivative 2-(methylthio) Ethyl Sulfamoyl None E High lipophilicity, potential stability
Methyl (Z)-phenylacetyl analog Phenylacetyl Methyl Sulfamoyl None Z Aromatic bulk, reduced solubility
Ethyl sulfamoyl hydrobromide Imino Ethyl Sulfamoyl HBr - Enhanced solubility, ionic form
Ethyl methoxy analog Imino Ethyl Methoxy HBr - Loss of hydrogen-bonding capability
Methyl ester sulfamoyl analog Imino Methyl Sulfamoyl None - Lower metabolic stability

Research Implications and Gaps

  • Biological Activity : While sulfamoyl-containing compounds are often bioactive, specific data on the target compound’s efficacy (e.g., antimicrobial, enzymatic inhibition) are absent in the evidence. Comparative studies with analogs could clarify structure-activity relationships.
  • Stereochemical Effects : The pharmacological impact of (E) vs. (Z) configurations remains unexplored in the provided literature. Computational modeling or crystallography (e.g., using SHELX ) could elucidate preferred conformations.
  • Synthetic Optimization : suggests multi-component reactions as a viable synthesis route; adapting this method for the target compound could improve yield and scalability .

Biological Activity

The compound (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a novel derivative within the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of substituted benzothiazoles with various electrophiles. For (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, a multi-step synthetic route is employed, including condensation reactions and functional group modifications. The general approach includes:

  • Preparation of the Benzothiazole Core : Utilizing starting materials like 2-aminobenzenethiol and appropriate aldehydes or ketones.
  • Formation of the Imino Group : Condensation with methylthio-benzoyl derivatives.
  • Acetate Formation : Reaction with ethyl acetate to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have shown significant activity against various cancer cell lines:

  • Cell Lines Tested : A431 (skin), A549 (lung), and H1299 (lung).
  • Mechanism of Action : The compound exhibits apoptosis-inducing properties and inhibits key signaling pathways such as AKT and ERK, which are critical in cancer cell survival and proliferation .
CompoundCell LineIC50 (µM)Mechanism
B7A4311.5AKT/ERK inhibition
B7A5491.8Apoptosis induction
B7H12991.6Cell cycle arrest

Anti-inflammatory Activity

Benzothiazole derivatives have also been recognized for their anti-inflammatory effects. Studies indicate that (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can reduce inflammation markers such as IL-6 and TNF-α in vitro:

  • Inhibition of Cytokines : At concentrations ranging from 1 to 4 µM, the compound significantly decreased pro-inflammatory cytokines.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-625050
TNF-α30070

Case Studies

  • Study on Anticancer Efficacy : In a comparative study involving several benzothiazole derivatives, it was found that those with sulfamoyl substituents exhibited enhanced cytotoxicity against A431 cells compared to their non-sulfamoylated counterparts .
  • Inflammation Model : In vivo studies using mouse models of inflammation demonstrated that administration of (E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate resulted in significant reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.